![molecular formula C21H13N5O6S B2410894 4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide CAS No. 313530-63-1](/img/structure/B2410894.png)

4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

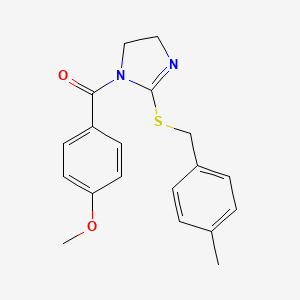

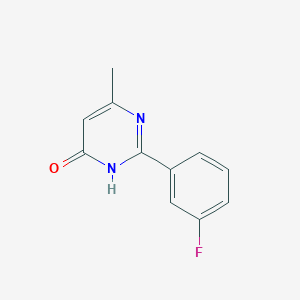

This compound belongs to the class of organic compounds known as benzanilides . It has a linear formula of C20H14N4O6 . The carbonyl groups are syn to each other and anti to the amino H atom. This allows for the formation of N—H⋯O hydrogen bonds in the crystal, which leads to twisted chains along the b axis .

Molecular Structure Analysis

The central acetyl-acetamide moiety in the compound is buckled. The benzene rings lie on the same side of the central plane, forming dihedral angles with it . The molecular geometry and vibrational frequencies of the compound in the ground state have been calculated using the density functional theory (DFT) method with 6–311G (d,p) basis set .Scientific Research Applications

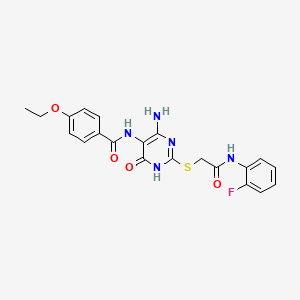

Antitumor Agents

Benzothiazole derivatives, including those related to 4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide, have been studied for their potential as antitumor agents. For instance, Yoshida et al. (2005) synthesized a benzothiazole derivative showing selective cytotoxicity against tumorigenic cell lines, indicating potential applications in cancer treatment (Yoshida et al., 2005).

Metal Complexes with Therapeutic Potential

Compounds containing nitrogen-heterocyclic structures, like benzothiazoles, have been found valuable as therapeutic agents. Mahmood et al. (2021) explored the synthesis of new benzothiazole-derived Schiff bases and their metal complexes, which could have potential therapeutic applications (Mahmood et al., 2021).

Antiparasitic Properties

Benzothiazoles have been investigated for their antiparasitic properties. Delmas et al. (2002) studied the in vitro antiparasitic properties of 6-nitro- and 6-amino-benzothiazoles against parasites like Leishmania infantum and Trichomonas vaginalis (Delmas et al., 2002).

Anti-Leishmanial Activity

Research has been conducted on nitroaromatic compounds, including benzothiazoles, for anti-leishmanial activity. Dias et al. (2015) synthesized and evaluated new nitroaromatic compounds for their ability to inhibit the growth of Leishmania infantum, highlighting the role of the nitro group in biological activity (Dias et al., 2015).

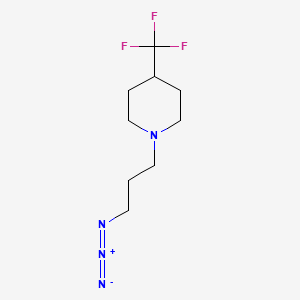

Soluble Thermally Stable Polymers

Benzothiazoles have applications in the field of material science, particularly in developing thermally stable polymers. Mehdipour‐Ataei and Hatami (2007) synthesized a new diamine monomer containing benzothiazole and studied its properties for potential use in advanced polymers (Mehdipour‐Ataei & Hatami, 2007).

Inhibitor of β-Hematin Formation

Benzothiazole derivatives have been identified as potential inhibitors of β-hematin formation. Charris et al. (2006) synthesized various substituted benzothiazole-6-carboxylic acids, finding compound 4i to be a promising candidate as an inhibitor (Charris et al., 2006).

Diuretic Activity

Benzothiazole derivatives have been explored for their diuretic activity. Yar and Ansari (2009) synthesized a series of benzothiazole derivatives and screened them in vivo for diuretic activity, identifying N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide as a notable candidate (Yar & Ansari, 2009).

Antimicrobial Activity

Benzothiazole sulphonamide derivatives have been synthesized and tested for antimicrobial activity. Bhusari et al. (2008) synthesized sulphonamide derivatives with a benzothiazole nucleus and found significant antibacterial, antifungal, and antimycobacterial activity against various microbial strains (Bhusari et al., 2008).

Properties

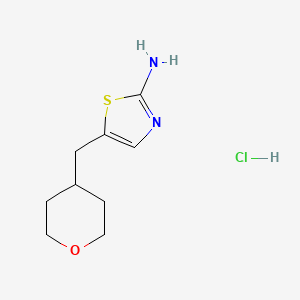

IUPAC Name |

4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N5O6S/c27-19(12-1-6-15(7-2-12)25(29)30)22-14-5-10-17-18(11-14)33-21(23-17)24-20(28)13-3-8-16(9-4-13)26(31)32/h1-11H,(H,22,27)(H,23,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIOVGJGEQGVIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2410812.png)

![5-benzyl-N-(4-bromophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2410814.png)

![1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea](/img/structure/B2410822.png)

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2410827.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410829.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2410832.png)